molecular formula C15H24 B3420855 Cyclohexene, 4-ethenyl-4-methyl-3-(1-methylethenyl)-1-(1-methylethyl)-, (3R-trans)- CAS No. 20307-84-0

Cyclohexene, 4-ethenyl-4-methyl-3-(1-methylethenyl)-1-(1-methylethyl)-, (3R-trans)-

Cat. No. B3420855
CAS RN: 20307-84-0
M. Wt: 204.35 g/mol
InChI Key: MXDMETWAEGIFOE-CABCVRRESA-N
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Description

Delta-elemene is a sesquiterpene that is cyclohexene that is substituted at positions 1, 3, 4, and 4 by isopropyl, isopropenyl, methyl, and vinyl groups, respectively (the R,R stereoisomer). It has a role as an apoptosis inducer and a plant metabolite. It is a monocyclic hydrocarbon, a cyclic olefin and a sesquiterpene.
delta-Elemene is a natural product found in Callicarpa japonica, Persicaria minor, and other organisms with data available.

Scientific Research Applications

Cycloaddition Reactions

Research on cyclohexene derivatives like the one often involves cycloaddition reactions. For instance, studies have shown that cyclohexylsulfinyl-3-methyl-1,3-butadienes and related compounds can react with maleimides, contributing to a better understanding of stereochemical outcomes in such reactions (Aversa et al., 2005).

Ring Formation

Cyclohexene derivatives are also pivotal in ring formation processes. For instance, the intramolecular reaction between enol silyl ether and allylic acetate moieties of cyclohexene compounds has been shown to afford stereospecific cis isomers of certain bicyclo compounds (Itoh et al., 1980).

Polymer Synthesis

Ester-functionalized cyclohexene oxide monomers can be copolymerized with CO2 using specific catalysts, leading to the formation of aliphatic polycarbonates. This process is essential in the synthesis of polymers with branched and cyclic structures (Duchateau et al., 2006).

Anticonvulsant Properties

Certain cyclohexene derivatives, specifically enaminones, have been studied for their anticonvulsant properties. The crystal structures of these compounds, such as methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, have been determined to better understand their pharmaceutical potential (Kubicki et al., 2000).

Photochemical Reactions

Cyclohexene derivatives are significant in photochemical studies. For example, the photo-induced addition of acetic acid to cyclohexene derivatives and the mechanisms involved in these reactions have been extensively investigated (Leong et al., 1973).

properties

IUPAC Name

4-ethenyl-4-methyl-1-propan-2-yl-3-prop-1-en-2-ylcyclohexene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,10-11,14H,1,4,8-9H2,2-3,5-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDMETWAEGIFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(C(CC1)(C)C=C)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864301
Record name delta-Elemene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20307-84-0
Record name delta-Elemene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Preliminary studies, in which leaf extracts were compared to steam distillates by standard GC-MS methods (hot injector) and by cool on-column injection, revealed that the target metabolite, germacrene C (FIG. 1), was prone to thermal rearrangement to a compound with shorter GC retention time but nearly identical mass spectrum. This compound was absent in the pentane leaf extract when analyzed by cool (35° C.) on-column injection, but was present when the same pentane extract was injected onto a hot (230° C.) injector (FIG. 2). Comparison of this compound with authentic δ-elemene (FIG. 1) from black pepper oleoresin yielded an identical retention time and mass spectrum. Heating purified germacrene C in a sealed container to 130° C. for 1 h resulted in complete conversion to δ-elemene which was confirmed by GC-MS. Conversion of germacrene C to δ-elemene has been reported previously (Morikawa and Hirose, Tetrahedron Lett. 22:1799-1801, 1969). The sesquiterpene fraction of ‘VFNT Cherry’ leaves (3.2% of total volatile olefins) contained germacrene C (66%), germacrene A (7%), guaia-6,9-diene (7%), germacrene B (6%), β-caryophyllene (6%), germacrene D (4%), α-humulene (4%), and β-elemene (1%). This is the first report of azulane (guaia-6,9-diene) and germacrane skeletal types in tomatoes. By contrast, the sesquiterpene fraction of leaves from the commercial tomato variety ‘Better Boy’ (3.3% of total volatile olefins) contained mostly β-caryophyllene (71%), germacrene C (15%), and α-humulene (9%). The sesquiterpene composition of ‘Better Boy’ agrees with previous reports on the content of L. esculentum leaf oil (Buttery et al., J. Agric. Food Chem. 35:1039-1042, 1987; and Lundgren et al., Nord. J. Bot. 5:315-320, 1985), except that no δ-elemene was found by on-column injection; germacrene C has not been previously observed in Lycopersicon.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexene, 4-ethenyl-4-methyl-3-(1-methylethenyl)-1-(1-methylethyl)-, (3R-trans)-
Reactant of Route 2
Cyclohexene, 4-ethenyl-4-methyl-3-(1-methylethenyl)-1-(1-methylethyl)-, (3R-trans)-
Reactant of Route 3
Cyclohexene, 4-ethenyl-4-methyl-3-(1-methylethenyl)-1-(1-methylethyl)-, (3R-trans)-
Reactant of Route 4
Cyclohexene, 4-ethenyl-4-methyl-3-(1-methylethenyl)-1-(1-methylethyl)-, (3R-trans)-
Reactant of Route 5
Cyclohexene, 4-ethenyl-4-methyl-3-(1-methylethenyl)-1-(1-methylethyl)-, (3R-trans)-
Reactant of Route 6
Cyclohexene, 4-ethenyl-4-methyl-3-(1-methylethenyl)-1-(1-methylethyl)-, (3R-trans)-

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